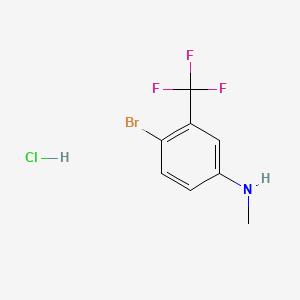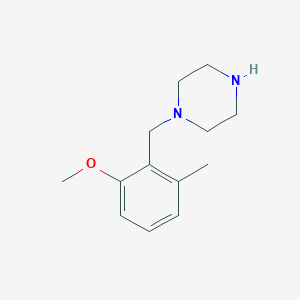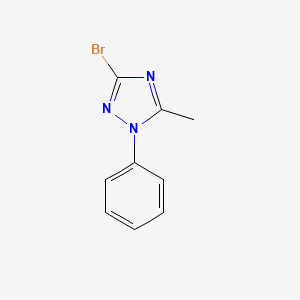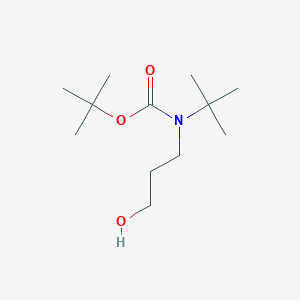
tert-butyl N-tert-butyl-N-(3-hydroxypropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-tert-butyl-N-(3-hydroxypropyl)carbamate is a chemical compound with the molecular formula C8H17NO3This compound is primarily used as a protected amine in organic synthesis, particularly in the synthesis of phosphatidyl ethanolamines and ornithine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-tert-butyl-N-(3-hydroxypropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-chloropropanol in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl N-tert-butyl-N-(3-hydroxypropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of tert-butyl N-tert-butyl-N-(3-oxopropyl)carbamate.
Reduction: Formation of tert-butyl N-tert-butyl-N-(3-aminopropyl)carbamate.
Substitution: Formation of tert-butyl N-tert-butyl-N-(3-halopropyl)carbamate.
Applications De Recherche Scientifique
Tert-butyl N-tert-butyl-N-(3-hydroxypropyl)carbamate has several applications in scientific research:
Chemistry: Used as a protected amine in organic synthesis, facilitating the synthesis of complex molecules.
Biology: Employed in the synthesis of phosphatidyl ethanolamines, which are important components of biological membranes.
Medicine: Utilized in the synthesis of ornithine, an amino acid involved in the urea cycle.
Industry: Used in the production of various chemical intermediates and pharmaceuticals.
Mécanisme D'action
The mechanism of action of tert-butyl N-tert-butyl-N-(3-hydroxypropyl)carbamate involves its role as a protected amine. The tert-butyl group protects the amine functionality during chemical reactions, preventing unwanted side reactions. This allows for selective reactions at other functional groups. The protected amine can be deprotected under acidic conditions to yield the free amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-(3-hydroxypropyl)carbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl N-(3-aminopropyl)carbamate
Uniqueness
Tert-butyl N-tert-butyl-N-(3-hydroxypropyl)carbamate is unique due to its dual protection of the amine group, which provides enhanced stability and selectivity in chemical reactions. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are crucial .
Propriétés
Formule moléculaire |
C12H25NO3 |
|---|---|
Poids moléculaire |
231.33 g/mol |
Nom IUPAC |
tert-butyl N-tert-butyl-N-(3-hydroxypropyl)carbamate |
InChI |
InChI=1S/C12H25NO3/c1-11(2,3)13(8-7-9-14)10(15)16-12(4,5)6/h14H,7-9H2,1-6H3 |
Clé InChI |
RDVTWENYSHFUSO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N(CCCO)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



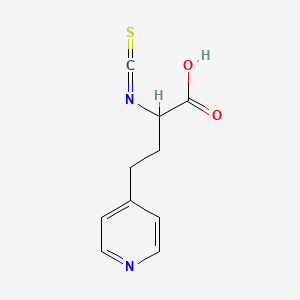

![rac-tert-butyl (1R,5R,6R)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13555149.png)
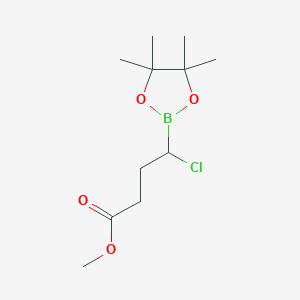
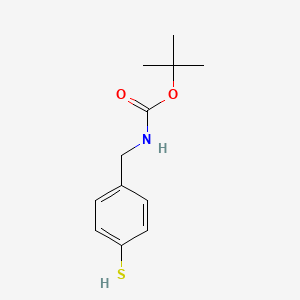

![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carbonyl]-1,4-oxazepan-6-ol](/img/structure/B13555166.png)
![2-chloro-1-[3-(furan-2-yl)-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B13555167.png)
![Hexahydrofuro[3,4-b][1,4]dioxine-2-carboxylicacid](/img/structure/B13555169.png)
![2-{[(Benzyloxy)carbonyl]amino}-5,5-difluorohexanoic acid](/img/structure/B13555177.png)
